Ruscogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Neurology

Ruscogenin has been shown to have potential in the treatment of cerebral ischemia .

Summary of the Application: Ruscogenin has been found to inhibit cerebral ischemic injury . It is believed to work by suppressing TXNIP/NLRP3 inflammasome activation and the MAPK pathway .

Methods of Application: In the study, a middle cerebral artery occlusion/reperfusion (MCAO/R) model was used in mice, and oxygen–glucose deprivation/reoxygenation (OGD/R) was induced in mouse brain microvascular endothelial cells (bEnd.3) .

Results or Outcomes: Administration of ruscogenin (10 mg/kg) decreased the brain infarction and edema, improved neurological deficits, increased cerebral brain flow (CBF), ameliorated histopathological damage, reduced evans blue (EB) leakage and upregulated the expression of tight junctions (TJs) in MCAO/R-injured mice . Furthermore, ruscogenin decreased reactive oxygen species (ROS) generation and inhibited the mitogen-activated protein kinase (MAPK) pathway in OGD/R-induced bEnd.3 cells .

Application in Biochemistry

Ruscogenin has been used in the development of a novel fluoroimmunoassay .

Summary of the Application: A novel method termed competitive fluorescence-linked immunosorbent assay (cFLISA) based on monoclonal antibodies (mAbs) coupled with quantum dots (QDs) was developed for the quick and sensitive determination of RUS in biological samples .

Methods of Application: The mAbs against RUS were conjugated with CdSe/ZnS QDs by the crossing-linking reagents and an indirect cFLISA method was developed .

Results or Outcomes: There was a good linear relationship between inhibition efficiency and logarithm concentration of RUS which was varied from 0.1 to 1000 ng/mL. The IC 50 and limit of detection (LOD) were 9.59 ng/mL and 0.016 ng/mL respectively, which much lower than the enzyme-linked immunosorbent assay (ELISA) method .

Application in Gastroenterology

Ruscogenin has been found to have potential in the treatment of ulcerative colitis .

Summary of the Application: Ruscogenin attenuates ulcerative colitis in mice by inhibiting Caspase-1-dependent pyroptosis via the TLR4/NF-κB signaling pathway .

Application in Cardiology

Ruscogenin has been shown to have potential in the treatment of pulmonary hypertension .

Summary of the Application: Ruscogenin has been found to inhibit pulmonary hypertension . It is believed to work by suppressing the MAPK pathway .

Methods of Application: In the study, a model of pulmonary hypertension was used in mice .

Results or Outcomes: Administration of ruscogenin decreased the pulmonary hypertension in mice . Furthermore, ruscogenin decreased reactive oxygen species (ROS) generation and inhibited the mitogen-activated protein kinase (MAPK) pathway .

Application in Hepatology

Ruscogenin has been found to have potential in the treatment of liver injury .

Summary of the Application: Ruscogenin has been found to attenuate liver injury . It is believed to work by suppressing the TLR4/NF-κB signaling pathway .

Methods of Application: In the study, a model of liver injury was used in mice .

Results or Outcomes: Administration of ruscogenin decreased the liver injury in mice .

Application in Pulmonology

Ruscogenin has been found to have potential in the treatment of acute lung injury .

Summary of the Application: Ruscogenin has been found to alleviate acute lung injury . It is believed to work by suppressing the TLR4/NF-κB signaling pathway .

Methods of Application: In the study, a model of acute lung injury was used in mice .

Results or Outcomes: Administration of ruscogenin decreased the acute lung injury in mice .

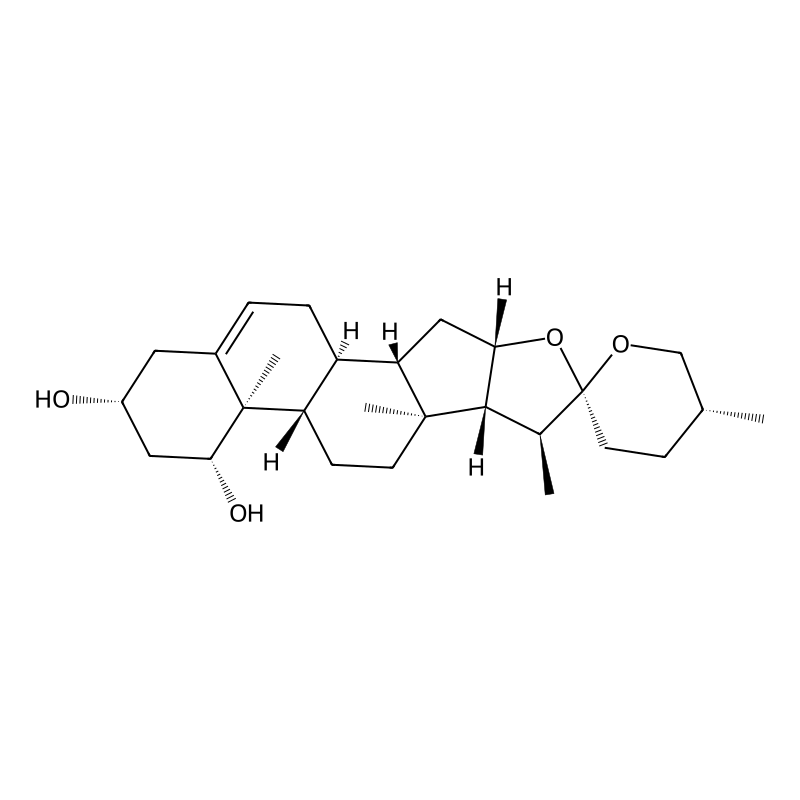

Ruscogenin is a steroidal sapogenin derived from the plant Ophiopogon japonicus, commonly used in traditional medicine. It possesses a unique chemical structure characterized by its complex arrangement of carbon, hydrogen, and oxygen atoms, specifically represented by the molecular formula and a molecular weight of approximately 430.63 g/mol . Ruscogenin has gained attention for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties.

Ruscogenin exhibits a range of biological activities:

- Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing inflammation in various models, including Sjögren's syndrome and hepatic injury induced by oxidative stress .

- Antioxidant Properties: Ruscogenin activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, enhancing the expression of antioxidant proteins and protecting cells from oxidative damage .

- Neuroprotective Effects: Research indicates that Ruscogenin may protect against neurodegenerative conditions by inhibiting apoptosis in neuronal cells .

Ruscogenin can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting Ruscogenin from Ophiopogon japonicus using organic solvents.

- Chemical Synthesis: Laboratory synthesis can be achieved through complex organic reactions involving steroidal precursors, although this method is less common due to the availability of natural sources.

- Modification of Other Compounds: Ruscogenin can also be derived from related sapogenins through selective chemical modifications.

Studies have shown that Ruscogenin interacts significantly with cellular membranes. For instance, it alters the fluidity and dynamics of lipid bilayers, which could influence drug delivery systems and cellular signaling pathways . Additionally, Ruscogenin's interaction with specific receptors involved in inflammation suggests potential therapeutic pathways for managing chronic inflammatory diseases.

Ruscogenin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Diosgenin | Wild yam | Anti-inflammatory, cholesterol-lowering | Precursor for steroid synthesis |

| Neoruscogenin | Derived from Ruscus species | Similar anti-inflammatory properties | Structural isomer of Ruscogenin |

| Sarsasapogenin | Various plants | Anti-inflammatory, antifungal | Exhibits different receptor interactions |

| Smilagenin | Smilax glabra | Antioxidant, anti-fatigue | Known for energy-boosting properties |

Ruscogenin stands out due to its specific activation of the Nrf2 pathway and its potent anti-inflammatory effects, making it a valuable compound in both traditional and modern medicine.

Molecular Formula and Physical Properties

Ruscogenin is a spirostanol saponin compound with the molecular formula Carbon twenty-seven Hydrogen forty-two Oxygen four [1] [2] [3]. The compound possesses a molecular weight of 430.62 grams per mole [3] and exhibits a systematic International Union of Pure and Applied Chemistry name of (1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol [1]. The compound is registered under Chemical Abstracts Service number 472-11-7 [1] [2] [3].

The physical properties of ruscogenin include a melting point range of 198-202 degrees Celsius [2] [3] [4] and a predicted boiling point of 563.1 ± 50.0 degrees Celsius at 760 millimeters of mercury [2] [3]. The compound displays a density of 1.2 ± 0.1 grams per cubic centimeter at 20 degrees Celsius [3] and a flash point of 294.4 ± 30.1 degrees Celsius [3]. The compound appears as a white powder [2] with limited solubility properties, being slightly soluble in dimethyl sulfoxide, ethanol, and methanol [2]. The predicted pKa value is 14.56 ± 0.70 [2], indicating the compound's acidic properties under specific conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₄₂O₄ | [1] [2] [3] |

| Molecular Weight | 430.62 g/mol | [3] |

| Melting Point | 198-202°C | [2] [3] [4] |

| Boiling Point | 563.1 ± 50.0°C (760 mmHg) | [2] [3] |

| Density | 1.2 ± 0.1 g/cm³ (20°C) | [3] |

| Flash Point | 294.4 ± 30.1°C | [3] |

| pKa | 14.56 ± 0.70 | [2] |

| LogP | 4.29 | [3] |

| Exact Mass | 430.308319 | [3] |

Structural Characteristics and Stereochemistry

Ruscogenin belongs to the spirostanol class of steroidal sapogenins and is characterized by its complex polycyclic structure containing six rings designated as A, B, C, D, E, and F [5]. The compound possesses the systematic name (25R)-spirost-5-ene-1β,3β-diol, indicating its specific stereochemical configuration [1] [2]. The structural framework consists of a perhydrocyclophenanthrene nucleus with characteristic ring fusion geometry including B/C trans and C/D trans configurations [6].

The stereochemical features of ruscogenin include β-oriented hydroxyl groups at positions 1 and 3, with the compound exhibiting 1β,3β-diol configuration [1] [5]. The presence of a double bond between carbons 5 and 6 in the spirost-5-ene system distinguishes ruscogenin from its saturated analogs [5]. The spiroketal moiety connecting rings E and F exhibits characteristic stereochemistry with α-oriented 21-methyl group (20S configuration) and D/E cis ring fusion geometry [6]. The compound displays 25R configuration at the spiro center, indicated by the equatorial orientation of the 27α-methyl group [6].

The structural analysis reveals that ruscogenin possesses four chiral centers that contribute to its specific three-dimensional conformation [7]. The hydroxyl substituents at positions 1 and 3 adopt β-configuration, which is crucial for the compound's biological activity [7]. The spirostanol framework includes two additional spiro-connected rings (E and F) beyond the traditional steroidal nucleus, with ring F containing the characteristic oxane moiety [1].

Spectroscopic and Chromatographic Identification

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for ruscogenin identification. The proton nuclear magnetic resonance spectrum of ruscogenin exhibits characteristic signals that enable structural elucidation and stereochemical assignment [6] [8]. The geminal protons of the oxymethylene group at position 26 (H₂-26) resonate between 3.3 and 4.1 parts per million and display distinctive dispersion patterns that can be utilized for stereochemical analysis [6] [8]. For 25R-configured spirostanol compounds like ruscogenin, the H₂-26 geminal proton resonances show less dispersion with a difference (Δab = δa - δb) of less than 0.2 parts per million [6] [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various carbon environments within the ruscogenin structure [9] [10]. The carbon atoms bearing hydroxyl groups at positions 1 and 3 typically resonate in the range of 50-65 parts per million, consistent with secondary alcohols [11] [12]. The olefinic carbons at positions 5 and 6 appear in the alkene region between 115-140 parts per million [11] [12]. The spiroketal carbon atoms exhibit characteristic downfield shifts due to the electron-withdrawing effect of the oxygen atoms [10].

| Nuclear Magnetic Resonance Parameter | Characteristic Range | Identification Significance |

|---|---|---|

| H₂-26 proton dispersion (25R) | Δab < 0.2 ppm | Stereochemical determination |

| C-1, C-3 (hydroxyl-bearing) | 50-65 ppm | Functional group identification |

| C-5, C-6 (olefinic) | 115-140 ppm | Double bond characterization |

| H₂-26 proton chemical shifts | 3.3-4.1 ppm | Structural confirmation |

High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical method for ruscogenin quantification and identification [13] [14]. Reverse-phase high-performance liquid chromatography employing C18 columns with gradient elution using acetonitrile-buffer systems (pH 3.9) enables effective separation and detection of ruscogenin within 17 minutes [13] [14]. The method demonstrates excellent linearity across concentration ranges of 1.00-150 micrograms per milliliter with validated precision and accuracy parameters according to International Council for Harmonisation guidelines [13] [14].

Mass spectrometry fragmentation patterns provide additional structural confirmation for ruscogenin identification [15] [16]. The predicted gas chromatography-mass spectrometry spectrum shows characteristic fragmentation ions that reflect the structural features of the spirostanol skeleton [15]. The molecular ion peak at mass-to-charge ratio 430 corresponds to the molecular weight of ruscogenin, with characteristic fragment ions resulting from specific bond cleavages within the spirostanol framework [15] [16].

Related Steroidal Saponins and Derivatives

Ruscogenin belongs to a broader family of structurally related steroidal saponins and sapogenins that share the spirostanol backbone [5] [17]. Neoruscogenin represents the most closely related analog, differing from ruscogenin by the presence of an additional double bond in the side chain, specifically at positions 25 and 27 [18] [19]. Neoruscogenin possesses the molecular formula C₂₇H₄₀O₄ with a molecular weight of 428.61 grams per mole and exhibits similar hydroxylation patterns at positions 1 and 3 [18].

The structural relationship between ruscogenin and neoruscogenin demonstrates the significance of side chain modifications in determining biological activity [18] [19]. Neoruscogenin has been identified as a potent agonist of the nuclear receptor RORα with an effective concentration for 50% response of 110 nanomolar, indicating enhanced biological activity compared to ruscogenin [19]. This structural comparison highlights the importance of the 25,27-diene system in neoruscogenin for receptor binding affinity [19].

Other related spirostanol saponins include various glycosylated derivatives of ruscogenin that contain sugar moieties attached to the hydroxyl groups [20] [5]. Ruscogenin 1-O-[β-D-glucopyranosyl(1→2)][β-D-xylopyranosyl(1→3)]-β-D-fucopyranoside represents a complex glycoside with molecular formula C₄₄H₇₀O₁₇ and molecular weight 871.016 grams per mole [20]. These glycosylated forms demonstrate the diversity of naturally occurring ruscogenin derivatives and their potential for varied biological activities [5].

| Compound | Molecular Formula | Key Structural Differences | Biological Significance |

|---|---|---|---|

| Ruscogenin | C₂₇H₄₂O₄ | 5,6-double bond, 25R-configuration | Anti-inflammatory activity |

| Neoruscogenin | C₂₇H₄₀O₄ | Additional 25,27-double bond | Enhanced RORα agonist activity |

| Ruscogenin glycosides | C₄₄H₇₀O₁₇ | Sugar chain attachments | Modified pharmacokinetics |

The spirostanol family also includes compounds isolated from various Ruscus species, such as those found in Ruscus aculeatus [5]. These compounds exhibit structural variations in hydroxylation patterns, glycosylation sites, and stereochemical configurations [5]. The acetylated derivatives and sulfated forms demonstrate additional chemical modifications that can influence biological activity and pharmacological properties [5].

Structure-Activity Relationship Analysis

Structure-activity relationship studies of ruscogenin and related spirostanol compounds reveal critical structural features that determine biological activity [21] [22] [7]. The presence of hydroxyl groups at positions 1 and 3 in β-configuration appears essential for the anti-inflammatory and vascular protective activities associated with ruscogenin [2] [7]. Modification of these hydroxyl groups through oxidation or stereochemical inversion significantly affects the compound's biological properties [7].

The stereochemical configuration at position 25 plays a crucial role in determining the biological activity profile of spirostanol compounds [6] [8]. The 25R-configuration found in ruscogenin contributes to its specific receptor binding characteristics and biological effects [6]. Comparative studies between 25R and 25S isomers demonstrate that the spatial orientation of the side chain methyl group influences molecular interactions with biological targets [6] [8].

The double bond at positions 5-6 in the ruscogenin structure contributes to the compound's conformational rigidity and affects its interaction with biological membranes and receptors [23] [7]. Reduction of this double bond to form saturated analogs results in modified biological activity profiles, suggesting the importance of the unsaturated system for optimal activity [23]. The planar nature of the 5,6-double bond influences the overall three-dimensional structure of the molecule and its ability to interact with specific binding sites [23].

| Structural Feature | Activity Relationship | Biological Significance |

|---|---|---|

| 1β,3β-diol configuration | Essential for activity | Membrane interaction and receptor binding |

| 5,6-double bond | Conformational rigidity | Optimal biological activity |

| 25R-stereochemistry | Receptor selectivity | Specific biological effects |

| Spiroketal system | Structural integrity | Molecular recognition |

The spiroketal moiety connecting rings E and F provides structural rigidity that is crucial for maintaining the active conformation of ruscogenin [5] [22]. Modifications to this ring system, including ring opening or stereochemical changes, typically result in significant loss of biological activity [5]. The specific geometry of the spiroketal system enables precise molecular recognition by biological targets and contributes to the compound's selectivity profile [22].

Ruscus Species as Primary Sources

3.1.1 Ruscus aculeatus (Butcher’s Broom)

Extensive phytochemical work has confirmed that the rhizome and root of Ruscus aculeatus are the richest natural reservoirs of free ruscogenin and its glycosides. High-performance liquid chromatography surveys of eighteen Turkish populations recorded totals of ruscogenin + neoruscogenin between 0.50% and 1.50% of rhizome dry weight, with seven localities exceeding the European Pharmacopoeia quality threshold of 1.00% [1]. Controlled extractions of Albanian rhizome demonstrated that a fifty-percent hydro-ethanolic solvent recovered 304 mg of ruscogenins from 50 g of dried material, corresponding to 1.40% dry weight [2]. Genotype strongly influences yield: clonal lines cultivated in vitro showed ruscogenin levels ranging from 0.10 mg g⁻¹ to 1.00 mg g⁻¹ dry weight over twelve months, with opposite accumulation trends in shoots and roots [3] [4]. Field and culture studies further reveal clear organ specificity, with rhizomes consistently out-performing cladodes, stems and leaves by an order of magnitude [5] [1].

3.1.2 Other Ruscus Species

Comparable investigations indicate that several congeners also synthesise substantial quantities:

- Ruscus hypoglossum – rhizome ruscogenins up to 1.42% dry weight in Black Sea populations [1].

- Ruscus colchicus – rhizome values close to 1.40% dry weight [1]; multiple spirostanol saponins characterised, all bearing ruscogenin aglycones [6].

- Ruscus ponticus and Ruscus hypophyllum – free ruscogenin detected, but typically below 0.20% dry weight; nevertheless diverse ruscogenin glycosides dominate their saponin profiles [6].

- Ruscus hyrcanus – Iranian accessions contain 1.96 mg g⁻¹ ruscogenin in rhizomes, confirming the species as an emerging pharmacological resource [7].

In every species examined, geographic origin, edaphic conditions and season modulate total sapogenin output, underscoring the need for source-specific quality control [6] [8].

Alternative Plant Sources

3.2.1 Ophiopogon japonicus

The tuberous root (Radix Ophiopogonis) is widely used in East Asian medicine, and ruscogenin is its official quality marker. Ultra-high-performance liquid chromatography coupled with an evaporative light-scattering detector quantified thirty-five commercial lots and found ruscogenin contents between 0.0035% and 0.0240% dry weight, a seven-fold variation that correlated with provenance [9]. Bio-guided fractionation has isolated pure ruscogenin and demonstrated antithrombotic activity in murine models [10].

3.2.2 Tribulus terrestris

Comprehensive reviews of the saponin fraction show that Tribulus terrestris produces a complex mixture of furostanol and spirostanol glycosides based on multiple sapogenins, including ruscogenin and neoruscogenin types [11] [12]. Although the absolute concentration of ruscogenin is low compared with that in Ruscus species, its consistent presence in aerial parts and fruits expands the chemotaxonomic range of the compound.

3.2.3 Cordyline banksii

Steroidal sapogenins were first reported in Cordyline species in the 1940s. Recent systematic reviews confirm that leaves and fruits of Cordyline banksii contain minor amounts of free ruscogenin alongside tigogenin, sarsasapogenin and australigenin; yields are described as “low” relative to Ruscus but are chemically unambiguous [13] [14].

3.2.4 Liriope muscari

Roots of Liriope muscari furnish several ruscogenin-based glycosides. A dedicated ultra-high-performance liquid chromatography–ion-trap–time-of-flight mass spectrometric survey resolved sixteen steroidal constituents, including 25(R)-ruscogenin and multiple diglycosides; fifteen of these were simultaneously quantified for routine quality assurance [15]. The ruscogenin glycoside designated Lm-3 inhibits lymphocyte adhesion and reduces leukocyte infiltration in vivo, illustrating pharmacological relevance [16].

Comparative Analysis of Ruscogenin Content

| Plant species (plant part) | Reported ruscogenin concentration (dry weight) | Analytical method | Reference |

|---|---|---|---|

| Ruscus aculeatus (rhizome) | 0.50 – 1.50% [1] | High-performance liquid chromatography | 21 |

| Ruscus aculeatus (rhizome; optimised extraction) | 1.40% [2] | High-performance liquid chromatography | 72 |

| Ruscus hypoglossum (rhizome) | 1.42% [1] | High-performance liquid chromatography | 21 |

| Ruscus colchicus (rhizome) | 1.40% [1] | High-performance liquid chromatography | 21 |

| Ruscus hyrcanus (rhizome) | 0.196% (1.96 mg g⁻¹) [7] | Ultra-high-performance liquid chromatography | 78 |

| Ophiopogon japonicus (tuber root) | 0.0035 – 0.0240% [9] | High-performance liquid chromatography | 37 |

| Tribulus terrestris (aerial parts) | Trace amounts, presence confirmed [11] | Liquid chromatography–mass spectrometry | 41 |

| Cordyline banksii (leaf) | Low yield, qualitative detection [13] | Thin-layer chromatography and infrared spectroscopy | 79 |

| Liriope muscari (root) | Multiple glycosides identified; individual levels not exceeding 0.02% [15] | Ultra-high-performance liquid chromatography | 57 |

The table highlights a two-order-of-magnitude gap between the high-yield Ruscus taxa and alternative botanical sources, underscoring the continued dominance of butcher’s broom and its congeners for commercial isolation.

Ecological and Environmental Factors Affecting Ruscogenin Biosynthesis

Genotypic control – Clonal lineage determines both absolute yield and relative proportions of ruscogenin and neoruscogenin. Long-term culture of distinct Ruscus aculeatus genotypes revealed clone-specific profiles that persisted for at least one year [3] [5].

Organ specificity – Across all species examined, subterranean organs accumulate higher concentrations than aerial organs. Rhizome enrichment exceeds cladode or leaf levels by factors of five to ten in every comparative study [1] [8].

Developmental stage and phenophase – Time-course analyses of in vitro plantlets showed maximal ruscogenin in three-month-old shoots, whereas neoruscogenin peaked in twelve-month-old roots, indicating temporal compartmentalisation of biosynthesis [4].

Soil chemistry and extraction milieu – A direct, positive correlation exists between ethanol concentration in the extraction solvent and recovered ruscogenins, mirroring the compound’s moderate polarity [2]. Separate field surveys found no simple linear relationship between soil pH, organic matter or clay content and sapogenin content, suggesting multifactorial control [1].

Light, temperature and water status – While dedicated ruscogenin studies remain limited, broader work on secondary-metabolite pathways shows that high irradiance, low night-time temperature and moderate water deficit can up-regulate sterol-derived metabolites through transcriptional activation of terpenoid pathways [17] [18]. The documented responsiveness of Ruscus cultures to elicitors such as coronatine further attests to the plasticity of ruscogenin biosynthesis under abiotic cues [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2. Kou, J., Tian, Y., Yan, J., et al. Antithrombotic activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. Biol. Pharm. Bull. 29(6), 1267-1270 (2006).

3. Bi, L.-Q., Zhu, R., Kong, H., et al. Ruscogenin attenuates monocrotaline-induced pulmonary hypertension in rats. Int. Immunopharmacol. 16(1), 7-16 (2013).

4. Lu, H.-H., Tzeng, T.-F., Liou, S.-S., et al. Ruscogenin ameliorates diabetic nephropathy by its anti-inflammatory and anti-fibrotic effects in streptozotocin-induced diabetic rat. BMC Complement. Altern. Med. 14:110, (2014).

5. Lu, H.-J., Tzeng, T.-F., Liou, S.-S., et al. Ruscogenin ameliorates experimental nonalcoholic steatohepatitis via suppressing lipogenesis and inflammatory pathway. Biomed. Res. Int. 652680 (2014).